(3-Acetylphenyl) 3-chlorobenzoate
Description
(3-Acetylphenyl) 3-chlorobenzoate is a benzoate ester derivative composed of 3-chlorobenzoic acid linked to a 3-acetylphenyl group via an ester bond.
Properties
IUPAC Name |
(3-acetylphenyl) 3-chlorobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClO3/c1-10(17)11-4-3-7-14(9-11)19-15(18)12-5-2-6-13(16)8-12/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVNYBIGASYFCQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)OC(=O)C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Acetylphenyl) 3-chlorobenzoate typically involves the esterification reaction between 3-acetylphenol and 3-chlorobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene for several hours.
Industrial Production Methods
On an industrial scale, the production of (3-Acetylphenyl) 3-chlorobenzoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(3-Acetylphenyl) 3-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced products.
Substitution: The chlorine atom in the chlorobenzoate moiety can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3-Acetylphenyl) 3-chlorobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and inhibition.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Acetylphenyl) 3-chlorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl group can act as a reactive site for nucleophilic attack, while the chlorobenzoate moiety can participate in various binding interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Physicochemical Properties
The acetyl group in (3-acetylphenyl) 3-chlorobenzoate distinguishes it from other benzoate esters. Table 1 summarizes key properties of analogous compounds:
Key Observations :
- The acetyl group increases molecular weight and may enhance lipophilicity compared to 3CBA, influencing bioavailability and microbial degradation .
- Tin(IV) complexes (e.g., triphenyltin(IV) 3-chlorobenzoate) exhibit distinct Sn-O bonding, as evidenced by IR stretches at 693–1155 cm⁻¹, which are absent in organic esters .
Degradation Pathways and Microbial Interactions
Chlorobenzoates are often degraded via aerobic or anaerobic pathways, with substituents critically influencing pathway efficiency.
Aerobic Degradation:
- 3-Chlorobenzoate (3CBA): Degraded by Pseudomonas putida via the clcABD operon, producing 3-chlorocatechol. Catabolite repression by succinate or citrate reduces clcABD expression by 4–5 fold . Cross-regulation exists between CatR (benzoate pathway) and ClcR (3CBA pathway), but ClcR cannot activate benzoate degradation .
- Acetyl-Substituted Analogues : The acetyl group may sterically hinder dioxygenase enzymes (e.g., 3CBDO in Rhodococcus opacus), which typically cleave 3CBA into 4-chlorocatechol .
Anaerobic Dechlorination:
- 3CBA Reductive Dehalogenation : Desulfomonile tiedjei uses 3CBA as an electron acceptor, with optimal activity at pH 7–8 and 30–40°C . Cell extracts dehalogenate 3CBA at 22 μM/h, comparable to consortia fed 3.2 mM 3CBA .
- Substituent Effects : Bulkier esters (e.g., triphenyltin derivatives) likely resist reductive dechlorination due to poor enzyme-substrate compatibility .
Table 2: Degradation Rates and Pathways
Enzyme Specificity and Induction
- Promoter Activation : In P. putida, 3CBA induces the clcABD operon 4–5 fold more strongly than benzoate or 4-chlorobenzoate . The acetyl group in (3-acetylphenyl) 3-chlorobenzoate may alter promoter binding efficiency.
- Substrate Specificity: 3CBDO in Rhodococcus opacus shows narrow substrate specificity, favoring 3CBA over non-chlorinated analogues . Modifications like acetyl groups could reduce enzymatic recognition.
Toxicity and Environmental Impact
- 3CBA : Inhibits microbial growth at ≥4.8 mM but is tolerated at ≤3.2 mM .
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